Technical Monograph: 2-Amino-3-(morpholinomethyl)pyridine
Technical Monograph: 2-Amino-3-(morpholinomethyl)pyridine
[1]
CAS Number: 1250814-06-2 Molecular Formula: C₁₀H₁₅N₃O Molecular Weight: 193.25 g/mol [1][2]
Executive Summary
2-Amino-3-(morpholinomethyl)pyridine represents a privileged scaffold in medicinal chemistry, characterized by a high degree of "fragment-likeness" suitable for Fragment-Based Drug Discovery (FBDD).[1] Structurally, it combines an electron-deficient pyridine ring with an electron-donating exocyclic amine and a solubilizing morpholine moiety.[1] This specific arrangement allows the molecule to function as a bidentate ligand in metalloenzyme active sites (e.g., Matrix Metalloproteinases, MMPs) and as a hinge-binder in kinase inhibitors.[1]
This guide details the physicochemical profile, synthetic pathways, and reactivity patterns of 2-Amino-3-(morpholinomethyl)pyridine, providing researchers with a roadmap for utilizing this intermediate in high-value organic synthesis and drug development.[1]
Physicochemical Profile
The molecule exhibits amphiphilic properties due to the lipophilic heteroaromatic core and the polar morpholine/amine functionalities.
| Property | Value / Description | Technical Note |
| Appearance | White to pale yellow solid | Hygroscopic tendency due to free amines.[1] |
| LogP (Predicted) | ~0.8 – 1.2 | Ideal range for CNS penetration and oral bioavailability (Lipinski compliant).[1] |
| pKa (Calculated) | pKa₁ ≈ 6.8 (Pyridine N) pKa₂ ≈ 8.4 (Morpholine N) | The 2-amino group significantly increases the basicity of the pyridine nitrogen via resonance donation.[1] |
| H-Bond Donors | 2 (Exocyclic -NH₂) | Critical for "hinge binding" in kinase pockets.[1] |
| H-Bond Acceptors | 4 (Pyridine N, Morpholine N/O, Amine N) | Facilitates extensive water networks in crystal structures.[1] |
| Solubility | High in DCM, MeOH, DMSO; Moderate in Water | Morpholine tail enhances aqueous solubility compared to unsubstituted aminopyridines. |
Synthetic Routes & Optimization
The primary route to 2-Amino-3-(morpholinomethyl)pyridine is the Mannich Reaction .[1] However, the synthesis is non-trivial due to the competing nucleophilicity of the exocyclic amine (N-alkylation) versus the C3-carbon (C-alkylation).[1]
The Mannich Condensation Mechanism
The reaction involves 2-aminopyridine, formaldehyde (or paraformaldehyde), and morpholine.
-
Kinetic Product: Reaction at the exocyclic nitrogen forms the hemiaminal or aminal (N-mannich base).[1]
-
Thermodynamic Product: Reaction at the C3 position (ortho to the amino group) yields the desired C-alkylated product.[1]
To favor the C3-substituted product, the reaction is typically conducted under acidic conditions (e.g., acetic acid or HCl) and elevated temperatures. The acid protonates the exocyclic amine, rendering it less nucleophilic, while simultaneously activating the formaldehyde-morpholine iminium intermediate. The 2-aminopyridine ring, enriched by the resonance effect of the amino group, undergoes Electrophilic Aromatic Substitution (EAS) at the C3 position.
Visualization: Reaction Pathway (DOT)[1]
Caption: Divergent reaction pathways in the Mannich synthesis of aminopyridines. Acidic conditions drive the equilibrium toward the stable C3-alkylated product.[1]
Chemical Reactivity & Stability[1]
Regioselective Acylation
The exocyclic amino group at C2 is the primary site for acylation. However, the presence of the bulky morpholinomethyl group at C3 creates steric hindrance .
-
Implication: Standard amide coupling reagents (EDC/NHS) may react slower than with unsubstituted 2-aminopyridine.[1] High-energy acylating agents (acid chlorides, anhydrides) or catalysts (DMAP) are often required to force the reaction.[1]
Oxidative Instability
The morpholine nitrogen is susceptible to oxidation to form N-oxides.[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent slow oxidation and yellowing.
-
Metabolism: In biological systems, the morpholine ring is a common site for metabolic clearance (oxidative ring opening).
Medicinal Chemistry Applications
Kinase Inhibition (Hinge Binding)
The 2-aminopyridine motif is a classic "hinge binder."[1] The pyridine nitrogen accepts a hydrogen bond from the kinase backbone NH, while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl.
-
Role of Morpholine: The C3-morpholinomethyl group projects into the solvent-exposed region or a specific hydrophobic pocket (e.g., the ribose binding pocket), improving solubility and pharmacokinetic properties.[1]
MMP-13 Inhibition
Related structures (pyrimidine/pyridine dicarboxamides) are potent inhibitors of Matrix Metalloproteinase-13 (MMP-13).[1] The 2-amino-3-substituted pyridine scaffold can chelate the catalytic Zinc ion in the MMP active site, with the morpholine group providing selectivity over other MMP isoforms by interacting with the S1' specificity pocket.[1]
Visualization: Pharmacophore Interactions (DOT)
Caption: Pharmacophore mapping of 2-Amino-3-(morpholinomethyl)pyridine showing dual utility in Kinase and MMP inhibition modes.
Experimental Protocol: Synthesis of 2-Amino-3-(morpholinomethyl)pyridine
Objective: Selective C3-aminomethylation of 2-aminopyridine.
Reagents:
-
2-Aminopyridine (1.0 eq)[1]
-
Paraformaldehyde (1.2 eq)[1]
-
Morpholine (1.2 eq)[1]
-
Ethanol (Solvent)[1]
-
Conc. HCl (Catalyst)[1]
Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridine (9.4 g, 100 mmol) in absolute ethanol (50 mL).
-
Addition: Add paraformaldehyde (3.6 g, 120 mmol) and morpholine (10.4 mL, 120 mmol) to the solution.
-
Catalysis: Add catalytic concentrated HCl (0.5 mL) dropwise. Caution: Exothermic.
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 12–24 hours. Monitor by TLC (DCM:MeOH 9:1).[1] The starting material (Rf ~0.[1]4) should disappear, and a new polar spot (Rf ~0.[1]3) should appear.[1][3]
-
Workup:
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from Ethyl Acetate/Hexane or purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).[1]
-
Characterization:
-
¹H NMR (400 MHz, CDCl₃): Look for the diagnostic singlet (or broad s) at ~3.5 ppm corresponding to the benzylic methylene bridge (Ar-CH₂-N) and the disappearance of the C3 aromatic proton.[1]
-
References
-
Sigma-Aldrich. 2-Amino-3-(trifluoromethyl)pyridine Product Sheet. (Analogous chemistry reference). Link
-
National Institutes of Health (NIH). Mannich bases in medicinal chemistry and drug design.[1] PubMed Central.[1] Link
-
Boehringer Ingelheim. MMP-13 Inhibitor BI-4394 Profile.[1] opnMe.com.[1] Link
-
ChemicalBook. 2-Amino-3-(morpholinomethyl)pyridine CAS 1250814-06-2 Entry.[1][2][4][5]Link[1]
-
CymitQuimica. Product Catalog: 2-Amino-3-(morpholinomethyl)pyridine.[1][2][5][6]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS: 1250814-06-2 | CymitQuimica [cymitquimica.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Amino-3-(morpholinomethyl)pyridine | CymitQuimica [cymitquimica.com]
- 5. cacheby.com [cacheby.com]
- 6. 2-AMino-3-(MorpholinoMethyl)pyridine CAS#: 1250814-06-2 [m.chemicalbook.com]
